molecular formula C13H27N B13285388 3,5-dimethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine

3,5-dimethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine

Cat. No.: B13285388
M. Wt: 197.36 g/mol
InChI Key: ZCUQVWDSXFIVFL-UHFFFAOYSA-N
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Description

3,5-Dimethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine is an organic compound with the molecular formula C₁₃H₂₇N It is a cyclohexane derivative with amine functionality, characterized by the presence of methyl groups at the 3 and 5 positions of the cyclohexane ring and a 3-methylbutan-2-yl substituent on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene or the cyclization of hexane derivatives.

    Introduction of Methyl Groups: The methyl groups at the 3 and 5 positions can be introduced through Friedel-Crafts alkylation or other alkylation reactions using appropriate methylating agents.

    Amination: The introduction of the amine group can be achieved through reductive amination or nucleophilic substitution reactions. The 3-methylbutan-2-yl group can be introduced via alkylation of the amine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Catalysts: Use of catalysts such as palladium or platinum for hydrogenation reactions.

    Solvents: Selection of suitable solvents like toluene or dichloromethane to facilitate the reactions.

    Temperature and Pressure: Control of reaction temperature and pressure to optimize the reaction rates and product formation.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the cyclohexane ring or the amine group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Secondary or tertiary amines.

    Substitution Products: Various substituted cyclohexane derivatives.

Scientific Research Applications

3,5-Dimethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through:

    Binding to Receptors: Interaction with specific receptors on cell surfaces, leading to signal transduction and cellular responses.

    Enzyme Inhibition: Inhibition of enzyme activity, affecting metabolic pathways and biochemical processes.

    Pathway Modulation: Modulation of signaling pathways, influencing cellular functions and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Dimethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine
  • 2,3-Dimethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine

Uniqueness

3,5-Dimethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine is unique due to the specific positioning of the methyl groups on the cyclohexane ring and the 3-methylbutan-2-yl substituent on the nitrogen atom. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H27N

Molecular Weight

197.36 g/mol

IUPAC Name

3,5-dimethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine

InChI

InChI=1S/C13H27N/c1-9(2)12(5)14-13-7-10(3)6-11(4)8-13/h9-14H,6-8H2,1-5H3

InChI Key

ZCUQVWDSXFIVFL-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(C1)NC(C)C(C)C)C

Origin of Product

United States

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